1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

In early-stage medicinal chemistry, the high cost of chiral amine building blocks often limits SAR exploration. This racemic 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride offers a cost-effective solution (~44% cheaper than single enantiomers) for parallel library synthesis and reaction condition screening. • Low LogP (XLogP3-AA = 1.2) and conformational rigidity ideal for CNS GPCR ligand design • Available as stable HCl salt with ≥95% purity • Bulk quantities in stock for immediate dispatch.

Molecular Formula C5H9ClF3N
Molecular Weight 175.579
CAS No. 75702-99-7
Cat. No. B565790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
CAS75702-99-7
Synonyms(±)-α-(Trifluoromethyl)cyclopropanemethanamine Hydrochloride
Molecular FormulaC5H9ClF3N
Molecular Weight175.579
Structural Identifiers
SMILESC1CC1C(C(F)(F)F)N.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H
InChIKeySYGCZMSQFRLXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride Overview


1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS 75702-99-7), a racemic mixture with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol [1], is a fluorinated primary amine building block. Its core structure combines a sterically constrained cyclopropyl ring with a highly electron-withdrawing trifluoromethyl (CF₃) group adjacent to the amine center [2]. It is commercially available as a hydrochloride salt for enhanced stability and handling, with purities typically specified at 95% or 97% .

1
Fluorinated amine building block CF₃ group modulates lipophilicity and basicity for early-stage lead profiling
2
Racemic hydrochloride salt Stable, easy-to-handle solid for achiral SAR and route scouting
3
Conformationally constrained pharmacophore Cyclopropyl ring restricts flexibility for target engagement studies

1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: Substitution Risks


The procurement of this specific racemic mixture (CAS 75702-99-7) cannot be substituted by simple alkyl amines (e.g., ethylamine) or even by single-enantiomer forms (e.g., CAS 1338377-73-3 or 1160756-75-1) without altering the experimental outcome. The synergistic effect of the cyclopropyl ring and the CF₃ group creates a unique physicochemical profile that directly influences molecular conformation, lipophilicity (XLogP3-AA of the free base is 1.2 [1]), and metabolic stability . In contrast, analogs lacking the CF₃ group exhibit higher pKa values and different reactivity, while those lacking the cyclopropyl ring lose the conformational rigidity essential for target engagement . Therefore, substituting with an alternate amine introduces variables that compromise SAR reproducibility and PK/PD data integrity.

Non-fluorinated analogs
Lack of the electron-withdrawing CF₃ group alters lipophilicity and basicity, shifting reactivity and binding profiles
Single enantiomers (R or S)
Introduce chiral bias; the racemate provides a 1:1 mixture suitable for achiral SAR without stereochemical pre-selection
Simple alkyl amines
Lack the cyclopropyl ring’s conformational rigidity, which may alter target engagement and SAR reproducibility

1-Cyclopropyl-2,2,2-trifluoroethanamine HCl: Procurement Evidence


Lipophilicity Reduction by CF₃ Group

The compound's free base exhibits an XLogP3-AA of 1.2, a direct consequence of the strong electron-withdrawing effect of the CF₃ group adjacent to the amine [1]. This value represents a significant reduction in lipophilicity compared to non-fluorinated alkyl amine analogs. For reference, the non-fluorinated cyclopropylmethanamine has a predicted XLogP3 of 2.3, demonstrating that the trifluoromethyl substitution in the target compound reduces partition coefficient by over 1 log unit, which is known to decrease non-specific binding and improve solubility profiles.

Lipophilicity (XLogP3-AA)
Reported
1.2
Free base
Lower lipophilicity vs. non-fluorinated analog (ΔLogP ≈ -1.1)
Computed property; experimental validation advised
Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Enantiomeric Purity: Racemic vs. Single Enantiomers

CAS 75702-99-7 is the racemic hydrochloride salt, containing both (R)- and (S)-enantiomers. This directly contrasts with the single-enantiomer alternatives: (1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1338377-73-3) and the (1R)-enantiomer (CAS 1160756-75-1) . Procurement of the racemate is specifically indicated when evaluating the inherent activity of a scaffold without chiral bias, or as a cost-effective intermediate prior to chiral resolution. Conversely, procurement of a single enantiomer is mandatory for studies where stereochemistry dictates target binding and biological activity . This distinction is a primary, quantifiable differentiator: CAS 75702-99-7 is a 1:1 mixture of enantiomers, whereas the alternatives are >95% pure in a single enantiomeric form.

Enantiomeric composition
Head-to-head
Racemate (CAS 75702-99-7) 1:1 (R)/(S) mixture
Single enantiomers >95% ee
50% vs >95% enantiomeric excess
Racemate for achiral SAR; single enantiomer for chiral-specific studies
Vendor specification
Chiral Chemistry Medicinal Chemistry Structure-Activity Relationship

Cost Efficiency of Racemic Mixture

The racemic form (CAS 75702-99-7) provides a quantifiable economic advantage over its chiral counterparts. While exact pricing is vendor-dependent and fluctuates, a cross-comparison of list prices reveals that the racemic mixture is consistently offered at a lower price point per gram for equivalent purities . For example, the racemate (97% purity) from Aladdin Scientific is listed at $111.90 for 100mg . In contrast, the (S)-enantiomer (CAS 1338377-73-3, 97% purity) is listed at $161.00 for 100mg from a comparable vendor . This reflects a ~44% cost premium for the chiral material, a difference that scales significantly with larger purchase quantities required for full-scale synthesis or screening campaigns.

Procurement cost (100mg, 97%)
Head-to-head
Racemate $111.90
(S)-enantiomer $161.00
~44% cost premium for single enantiomer
Supports cost-effective route scouting with racemate
Vendor list prices 2024
Procurement Medicinal Chemistry Cost-Effective Synthesis

Cyclopropyl Ring Conformational Rigidity

The presence of the cyclopropyl ring imposes a significant steric and conformational constraint, with only 1 rotatable bond between the cyclopropyl and amine moieties (excluding the CF₃ rotation) [1]. In stark contrast, an acyclic analog such as 1,1,1-trifluoro-2-butylamine hydrochloride would possess at least 2 additional rotatable bonds, leading to greater conformational entropy and potentially reduced target binding affinity. This rigidity is a key feature exploited in drug design to pre-organize a molecule into its bioactive conformation, thereby enhancing binding potency [2].

Rotatable bonds
Class-level
1
C-C bond to cyclopropyl
Conformational rigidity vs. acyclic analogs (≥3 rot. bonds)
Structural analysis; supports SAR predictability
Medicinal Chemistry Conformational Analysis Drug Design

Amine Basicity Reduction by CF₃ Group

The target compound's free base is expected to have a substantially reduced pKa (conjugate acid) compared to non-fluorinated cyclopropyl amines. While a precise experimental pKa for this specific racemate is not readily available, a structurally analogous 1-cyclopropyl-3,3,3-trifluoropropan-1-amine is predicted to have a pKa of 8.42 ± 0.33 [1]. In comparison, the parent compound cyclopropylamine has a known pKa of 9.10 [2]. This reduction of ~0.7 pKa units, driven by the strong electron-withdrawing effect of the CF₃ group, means the amine is less basic and therefore less nucleophilic. This property is advantageous in reactions requiring a milder amine nucleophile or where undesired side reactions with acidic protons must be minimized.

Basicity (pKa, est.)
Class-level
~8.42
Conjugate acid (predicted)
Reduced basicity vs. cyclopropylamine (pKa 9.10)
Analog-based prediction; experimental validation advised
Synthetic Chemistry Amine Basicity Reaction Optimization

1-Cyclopropyl-2,2,2-trifluoroethanamine HCl: Drug Discovery Applications


Privileged Building Block for CNS GPCR Modulators

The combination of a low LogP (XLogP3-AA = 1.2 for the free base) and conformational rigidity from the cyclopropyl ring makes this amine an ideal starting material for synthesizing ligands targeting central nervous system (CNS) G-protein coupled receptors (GPCRs). The reduced lipophilicity, relative to non-fluorinated analogs, aids in achieving desirable brain penetration while mitigating off-target binding [1]. Its use as a component in positive allosteric modulators (PAMs) for glutamate receptors, as noted in patent literature, underscores its relevance for treating neurological and psychiatric disorders .

Cost-Effective Route Scouting and Initial SAR

The racemic nature (CAS 75702-99-7) and demonstrably lower cost (e.g., ~44% cheaper than the (S)-enantiomer on a per-gram basis) make it the financially prudent choice for early-stage medicinal chemistry. Researchers should procure this compound for reaction condition screening, parallel library synthesis, and initial in vitro SAR studies where stereochemistry is not the primary variable of interest [1]. This approach reserves budget for procuring the more expensive single enantiomers only for advanced leads where chiral activity has been confirmed.

Chiral Resolution to Fluorinated Building Blocks

CAS 75702-99-7 serves as a direct precursor to its component enantiomers. Procuring the racemate allows a laboratory to perform an in-house chiral resolution (e.g., via diastereomeric salt formation or chiral chromatography) to generate both the (R)- and (S)-enantiomers (CAS 1160756-75-1 and 1338377-73-3, respectively) for direct comparative studies. This strategy can be more cost-effective and scientifically rigorous than purchasing the single enantiomers separately, enabling head-to-head biological evaluation from a single source lot [1].

Constrained Peptidomimetics and Protease Inhibitors

The rigid cyclopropyl ring (with only 1 rotatable bond) and the electron-withdrawing CF₃ group make this amine a valuable constituent in peptidomimetics. By replacing flexible amino acid side chains, it can be used to lock a peptide backbone into a specific conformation, which is essential for high-affinity binding to protease active sites [1]. The reduced amine basicity (predicted ΔpKa ≈ -0.7 vs. cyclopropylamine) also mimics the amide bond character, further improving the drug-likeness of these inhibitors .

Application
Selection Property
Validation Focus
CNS GPCR ligand research
Low LogP & conformational rigidity
Brain penetration and target engagement models
Early-stage SAR & library synthesis
Racemic form, cost advantage
Reaction scope and achiral SAR profiling
Chiral resolution to enantiopure building blocks
Racemic mixture as precursor
Resolution efficiency and enantiomeric purity
Constrained peptidomimetic design
Rigidity and reduced basicity
Binding affinity and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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